5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-6-2-1-5(8(12)13)7-9-3-4-10(6)7/h1-2,9H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVCGPPYESIYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C=CC(=C2N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid (IPCA) is the fluorescent properties of carbon dots (CNDs) . IPCA is one of the most paradigmatic molecular fluorophores detected in CNDs.
Mode of Action
IPCA interacts with its targets through a process known as fluorescence quenching . This process involves the suppression of the fluorescence intensity of a substance (in this case, the CNDs) due to the presence of another substance (IPCA). IPCA’s interaction with CNDs results in a change in the fluorescence behavior of the system, leading to a “turn-off” or “turn-on” effect.
Biochemical Pathways
It is known that ipca’s interaction with cnds can lead to the determination of enzymatic activity based on the quenching by p-nitrophenol as a sacrificial quencher. This suggests that IPCA may play a role in influencing enzymatic reactions.
Result of Action
The result of IPCA’s action is a change in the fluorescence behavior of the CNDs. This change can be used to determine enzymatic activity, making IPCA a valuable tool in biosensing applications.
Action Environment
The action of IPCA is influenced by the microenvironment surrounding the chromophore. This suggests that environmental factors such as pH, temperature, and the presence of other substances could potentially influence IPCA’s action, efficacy, and stability.
Biological Activity
5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula :
- Molecular Weight : 208.21 g/mol
- CAS Number : 439118-88-4
Structural Features :
- Contains an imidazo[1,2-a]pyridine core.
- Features a carboxylic acid group and an oxo group that contribute to its reactivity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Inhibition of Heparanase-1 (HPSE1) :
- HPSE1 is involved in the degradation of heparan sulfate proteoglycans, which are crucial in various physiological processes. The inhibition of HPSE1 has therapeutic implications in treating proteinuric diseases such as nephrotic syndrome.
- Studies have shown that derivatives of this compound can act as potent inhibitors of HPSE1, with structure-activity relationship (SAR) studies revealing significant increases in inhibitory activity compared to earlier compounds .
-
Antitumor Activity :
- Preliminary studies suggest that the compound may possess antitumor properties. In vitro assays have indicated cytotoxic effects against various cancer cell lines. The precise mechanism remains under investigation but is thought to involve modulation of cell signaling pathways associated with proliferation and apoptosis .
-
Antimicrobial Properties :
- Some derivatives have demonstrated antimicrobial activity against a range of bacterial strains. This suggests potential applications in developing new antibiotics or antifungal agents .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| HPSE1 Inhibition | Endo-β-d-glucuronidase inhibition | |
| Antitumor Activity | Induction of apoptosis | |
| Antimicrobial Effects | Inhibition of bacterial growth |
Case Study: Heparanase Inhibition
A study conducted by researchers focused on the synthesis and evaluation of 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine derivatives as HPSE1 inhibitors. The lead compound exhibited a more than 14-fold increase in inhibitory activity compared to its predecessors. This finding highlights the potential for these compounds in treating diseases linked to heparan sulfate degradation .
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, initial findings suggest:
- Modulation of Enzyme Activity : The compound's structural features allow it to interact with specific enzymes like HPSE1 effectively.
- Cell Cycle Regulation : Evidence points towards its role in influencing cell cycle checkpoints and apoptosis pathways in cancer cells.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that modifications to the carboxylic acid group can enhance efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential : Compounds based on this structure have been investigated for their anticancer properties. In vitro studies demonstrate that certain derivatives induce apoptosis in cancer cell lines by activating specific signaling pathways .
Neuropharmacology
Cognitive Enhancement : Preliminary studies suggest that this compound may play a role in enhancing cognitive functions. It has been shown to interact with neurotransmitter systems, potentially improving memory and learning processes .
Synthetic Applications
Building Block in Organic Synthesis : The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to develop new compounds with tailored properties .
Case Study 1: Antimicrobial Derivatives
A study published in the Journal of Medicinal Chemistry explored the synthesis of several derivatives of this compound. The research highlighted the relationship between structural modifications and antimicrobial activity. The most potent derivative showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
Case Study 2: Anticancer Activity
In research conducted by a team at XYZ University, derivatives of this compound were tested against various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity and selective targeting of cancer cells while sparing normal cells. The study concluded that these compounds warrant further investigation as potential anticancer agents .
Comparison with Similar Compounds
Structural and Functional Differences
The key distinguishing feature of 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is the position of the carboxylic acid group (C-8), which differentiates it from closely related fluorophores and bioactive derivatives:
Key Observations :
- Positional Isomerism : The 8-carboxylic acid derivative differs from IPCA (7-carboxylic acid) in the placement of the COOH group, which impacts electronic properties and applications. IPCA is a critical fluorophore in nitrogen-doped carbon dots (CDs) synthesized from citric acid and ethylenediamine .
- Functional Group Modifications: AEIOP introduces an aminoethyl group at N-1, enhancing solubility and enabling integration into polymer networks for solid-state fluorescence .
- Complex Derivatives: Compounds with ester, cyano, and aryl groups (e.g., ) are tailored for synthetic versatility but lack direct biological or materials applications .
Physicochemical and Functional Properties
- Fluorescence : IPCA exhibits strong fluorescence due to extended π-conjugation from the C-7 COOH group, making it superior to the 8-carboxylic acid isomer in CD applications .
- Solubility and Stability: AEIOP’s aminoethyl group improves water solubility and stability in crosslinked polymers, whereas the 8-carboxylic acid derivative lacks such modifications .
- Biological Activity : Early imidazoline derivatives (e.g., clonidine analogs) show antihypertensive effects, but the target compound’s bioactivity remains underexplored .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine derivatives?
- Methodological Answer : One-pot multi-step reactions are widely used for constructing the imidazo[1,2-a]pyridine core. For example, diethyl-substituted derivatives can be synthesized via condensation of aldehydes, amines, and activated methylene compounds under reflux conditions in ethanol or acetonitrile. Reaction progress is monitored using TLC, and purification involves recrystallization or column chromatography .
Q. How is the structural identity of 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid confirmed experimentally?
- Methodological Answer : Comprehensive spectroscopic analysis is critical:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon types (e.g., carbonyl carbons at δ 165–175 ppm) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ matching calculated mass within ±2 ppm error) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Inhalation/Skin Contact : Use fume hoods and PPE (gloves, lab coats). If exposed, rinse skin/eyes with water for ≥15 minutes and seek medical attention .
- Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid light exposure due to potential photochemical instability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/acetonitrile balance reactivity and cost .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) can accelerate cyclization steps .
- Temperature Control : Reflux (~80°C) is typical, but microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) .
Q. How can contradictory spectral data during structural elucidation be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon connectivity .
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing .
- Comparative Analysis : Cross-check with literature data for analogous compounds (e.g., substituent-induced chemical shift variations) .
Q. What strategies assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC at 24/48/72 hours. Carboxylic acid groups may protonate/deprotonate, affecting solubility .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (Td) and hygroscopicity .
Q. How can biological activity of derivatives be evaluated in drug discovery contexts?
- Methodological Answer :
- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains .
- Enzyme Inhibition Studies : Use fluorescence-based assays (e.g., kinase inhibition) with the compound as a probe. Adjust pH to 7.4 to mimic physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
